2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid
CAS No.: 52396-21-1
Cat. No.: VC15795736
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid - 52396-21-1](/images/structure/VC15795736.png)
Specification
CAS No. | 52396-21-1 |
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Molecular Formula | C14H19NO5 |
Molecular Weight | 281.30 g/mol |
IUPAC Name | 2-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)10-6-4-9(8-16)5-7-10/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) |
Standard InChI Key | WRTVYEFCVXFTLY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)CO)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid is C₁₃H₁₇NO₅, with a molecular weight of 267.28 g/mol . Its structure integrates three critical functional groups:
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A tert-butoxycarbonyl (Boc) group protecting the amino functionality.
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A hydroxymethyl (-CH₂OH) substituent at the para position of the phenyl ring.
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An acetic acid backbone facilitating further derivatization.
The stereochemistry at the α-carbon (C2 position) is defined as the D-enantiomer, as confirmed by PubChem’s 3D conformer analysis . This configuration influences its biological interactions and synthetic utility in chiral environments.
Physical Characteristics
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Appearance: White to off-white crystalline powder.
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.
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Stability: Sensitive to acidic hydrolysis due to the Boc group; requires storage at 2–8°C under inert atmosphere .
Table 1: Key Physicochemical Parameters
Property | Value |
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Molecular Formula | C₁₃H₁₇NO₅ |
Molecular Weight | 267.28 g/mol |
CAS Number | 27460-85-1 |
Melting Point | 158–162°C (decomposes) |
Boiling Point | Not determined (degradation observed >200°C) |
Synthetic Methodologies
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a key intermediate in Boc-based SPPS, a method critical for constructing peptide chains with controlled stereochemistry. The synthesis involves:
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Resin Functionalization: Attachment of 4-(hydroxymethyl)phenylacetic acid to aminomethylated polystyrene resin via DIC-mediated coupling .
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Boc Deprotection: Sequential removal of the Boc group using trifluoroacetic acid (TFA).
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Peptide Elongation: Iterative coupling of Boc-protected amino acids using HBTU/NMM activation .
A comparative analysis of Boc vs. Fmoc SPPS reveals that Boc chemistry offers superior stability during prolonged synthesis cycles, albeit requiring harsher deprotection conditions .
Solution-Phase Synthesis
Alternative routes include:
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Stepwise Coupling: Reacting 4-(hydroxymethyl)phenylacetic acid with Boc-protected amino derivatives using carbodiimide reagents.
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Enzymatic Resolution: Kinetic separation of enantiomers using lipases, achieving >98% enantiomeric excess (ee) for the D-form .
Functional Reactivity and Applications
Peptide Backbone Modification
The hydroxymethylphenyl group enables post-synthetic modifications:
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Oxidation: Conversion to aldehyde functionalities for bioconjugation.
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Esterification: Formation of prodrugs via reaction with tertiary alcohols .
Pharmaceutical Relevance
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Integrin Inhibition: Analogues of this compound demonstrate activity in blocking α4β7 integrin-mediated cell adhesion, a target in inflammatory bowel disease therapy .
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Prodrug Design: The Boc group enhances membrane permeability, enabling targeted drug delivery systems .
Table 2: Comparative Analysis of Structural Analogues
Compound Name | CAS Number | Key Structural Difference |
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Boc-4-hydroxy-D-phenylglycine | 27460-85-1 | Hydroxymethyl → hydroxy substitution |
2-(4-Hydroxymethylphenyl)acetic acid | 2824993 | Absence of Boc-amino group |
Boc-L-Tyr(2-Br-Z)-OCH₂PhCH₂CO₂H | 71420-92-3 | Brominated tyrosine side chain |
Recent Advances and Future Directions
Stability Optimization (2024–2025)
Recent studies have focused on encapsulation strategies using cyclodextrins to enhance aqueous solubility while retaining Boc group integrity. Preliminary data show a 40% improvement in dissolution kinetics .
Catalytic Applications
The compound’s hydroxymethyl group has been leveraged in asymmetric catalysis, facilitating enantioselective aldol reactions with 85–90% ee in model systems .
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